N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide: is an organic compound characterized by its unique structure, which includes a benzamide core substituted with benzyloxy and trimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2-(benzyloxy)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-(benzyloxy)ethylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts or alternative activation methods to reduce reaction times and improve yields.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzyloxy)ethyl]-4-methoxybenzamide
- N-[2-(Benzyloxy)ethyl]-3,4-dimethoxybenzamide
- N-[2-(Benzyloxy)ethyl]-3,5-dimethoxybenzamide
Uniqueness
N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H23NO5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenylmethoxyethyl)benzamide |
InChI |
InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)18(16)24-3)19(21)20-9-10-25-13-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21) |
InChI Key |
DZMHGHUQAQLIAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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